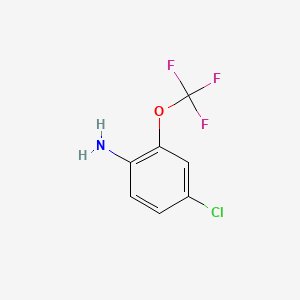

4-Chloro-2-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

4-chloro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFTYLMKCJPWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381804 | |

| Record name | 4-chloro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-77-3 | |

| Record name | 4-Chloro-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-(trifluoromethoxy)aniline CAS number and properties

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline (CAS: 175205-77-3) for Advanced Research Applications

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound has emerged as a highly versatile and valuable intermediate.[1] Its unique molecular architecture, featuring a chlorinated aniline core functionalized with a trifluoromethoxy group, offers a compelling combination of reactivity and property-enhancing features. The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of a methoxy group but with profoundly different electronic properties, conferring increased lipophilicity and metabolic stability to derivative compounds—attributes highly sought after in drug design.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's properties, the rationale behind its applications, and practical protocols for its use, grounded in established scientific principles.

Core Chemical Identity

The compound is unambiguously identified by a set of standardized chemical descriptors. Its structure is foundational to its reactivity and function.

| Identifier | Value |

| CAS Number | 175205-77-3[1][4][5][6][7] |

| Molecular Formula | C₇H₅ClF₃NO[1][5][6] |

| Molecular Weight | 211.57 g/mol [1][5][6] |

| IUPAC Name | This compound[7] |

| SMILES | NC1=C(OC(F)(F)F)C=C(Cl)C=C1[7] |

| InChIKey | UCFTYLMKCJPWBX-UHFFFAOYSA-N[7] |

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and behavior in various solvent systems. The trifluoromethoxy group notably enhances solubility in a range of organic solvents, a key advantage in synthetic applications.[1]

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or lump | [1][4] |

| Melting Point | 31-33 °C | [1][6] |

| Boiling Point | 82 °C @ 15 mmHg | [1] |

| Purity | ≥ 98% (by GC) | [1][4] |

| Storage | Store at room temperature | [1] |

The Strategic Role of the Trifluoromethoxy Moiety in Drug Design

The inclusion of the -OCF3 group is a deliberate and strategic choice in medicinal chemistry, designed to overcome common challenges in drug development. Its electron-withdrawing nature and high lipophilicity are central to its utility.

-

Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450. This "metabolic blocking" can significantly increase a drug's in vivo half-life, leading to more stable plasma concentrations and potentially less frequent dosing regimens.[2]

-

Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic (Hansch π value of +1.04), which can substantially improve a molecule's ability to permeate biological membranes. This is critical for oral bioavailability and for reaching targets within the central nervous system by crossing the blood-brain barrier.[3]

-

Modulation of Basicity: As a strong electron-withdrawing group, the -OCF3 moiety reduces the basicity (pKa) of the adjacent aniline amine. This modulation is crucial for optimizing interactions with biological targets and can help avoid off-target effects or undesirable physicochemical properties associated with more basic amines.

The value of this functional group is underscored by its presence in several FDA-approved drugs, including the amyotrophic lateral sclerosis treatment Riluzole and the tuberculosis agent Pretomanid .[3]

Synthesis and Reaction Pathways

This compound is primarily utilized as an intermediate. A common and logical synthetic approach involves a two-step process starting from a substituted nitrobenzene, a standard pathway in industrial organic chemistry.

Caption: Generalized synthetic workflow for the preparation of the target aniline.

The resulting aniline is a versatile precursor. The primary amine can undergo a wide range of reactions (e.g., acylation, alkylation, diazotization), while the chloro-substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular scaffolds.

Applications in Research and Development

The compound's structure makes it a valuable starting point for synthesizing a diverse range of target molecules across multiple industries.

Caption: Key application areas stemming from the core compound.

-

Pharmaceutical Development: It is a key intermediate for producing various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and analgesic agents.[1][8]

-

Agricultural Chemicals: The compound is instrumental in synthesizing modern herbicides and pesticides, where the chloro and trifluoromethoxy groups contribute to the biological activity and stability of the final products, enhancing crop protection.[1][8]

-

Materials Science: In this field, it is used to formulate advanced polymers and specialty coatings. Its incorporation can enhance thermal stability, chemical resistance, and overall durability of materials exposed to harsh environmental factors.[1][8]

Analytical and Quality Control Protocols

To ensure the reliability of experimental results, rigorous quality control is essential. The following protocols describe self-validating methods for assessing the purity and confirming the identity of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity by separating the main compound from potential impurities.

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detection Wavelength: 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

-

-

Chromatographic Run:

-

Inject 5 µL of the sample solution.

-

Run a gradient elution program, for instance: 0-20 min, 10% B to 90% B; 20-25 min, hold at 90% B; 25-26 min, 90% B to 10% B; 26-30 min, hold at 10% B. The gradient ensures the elution of both polar and non-polar impurities.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typical.[1]

-

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming molecular structure. Spectroscopic data for this compound is available in chemical databases.[9]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

The spectrum should show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons.

-

Expected Aromatic Signals: Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (~6.5-7.5 ppm), with splitting patterns dictated by their coupling to each other.

-

Expected Amine Signal: A broad singlet corresponding to the two -NH₂ protons will be visible, typically downfield from the aromatic signals. Its chemical shift can vary depending on solvent and concentration.

-

-

¹⁹F NMR Analysis:

-

This is a crucial experiment for confirming the trifluoromethoxy group.

-

A single, sharp singlet is expected, as the three fluorine atoms are chemically equivalent and typically do not couple to nearby protons through the oxygen atom.

-

-

¹³C NMR Analysis:

-

This spectrum will confirm the carbon skeleton, showing seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

-

Safety, Handling, and Storage

While specific safety data for this exact compound is limited, its structure as a halogenated aniline warrants careful handling in accordance with good laboratory practices. Data from structurally similar compounds should be used as a guide.[10][11][12]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] |

| Handling Precautions | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |

| First-Aid (General) | Skin Contact: Wash off immediately with plenty of soap and water.[10][12] Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10][12] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10] Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, combined with the powerful influence of the trifluoromethoxy group, make it an indispensable building block for developing next-generation pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its chemistry, applications, and handling is essential for any scientist looking to leverage its full potential in their research endeavors.

References

-

This compound - Oakwood Chemical. [Link]

-

4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4 | Chemsrc. [Link]

-

SAFETY DATA SHEET - Merck Millipore. [Link]

-

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline | C8H7ClF3NO | CID 292544 - PubChem. [Link]

-

This compound | CAS 175205-77-3 - Matrix Fine Chemicals. [Link]

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)

-

4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

4-Chloro-2-(trifluoromethyl)aniline, 97% 100 g | Buy Online | Thermo Scientific Chemicals. [Link]

-

4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound [oakwoodchemical.com]

- 6. 175205-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS 175205-77-3 [matrix-fine-chemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound(175205-77-3) 1H NMR [m.chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

physicochemical properties of 4-Chloro-2-(trifluoromethoxy)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethoxy)aniline

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern chemistry. Its strategic importance is rooted in the unique combination of its three core substituents: a chloro group, an amine group, and a trifluoromethoxy group. The interplay of these functionalities imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex target molecules across various industries.

The electron-withdrawing nature of the trifluoromethoxy (-OCF3) group, in particular, is a key feature. It significantly influences the molecule's lipophilicity, metabolic stability, and the reactivity of the aniline moiety.[1] These characteristics are highly sought after in the design of new agrochemicals, pharmaceuticals, and advanced materials.[2][3] This guide offers a comprehensive examination of the core , providing researchers, scientists, and drug development professionals with the technical data and practical insights necessary for its effective application.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound govern its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175205-77-3 | [2] |

| Molecular Formula | C₇H₅ClF₃NO | [2] |

| Molecular Weight | 211.57 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [2][4] |

| Melting Point | 31-33 °C | [5][6] |

| Boiling Point | 82 °C at 15 mmHg | [2][4] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 1.81 ± 0.10 | [5] |

| Water Solubility | Sparingly soluble (0.25 g/L at 25°C) | [5] |

| Storage | Store at room temperature in an inert atmosphere, kept in a dark place. | [5][6] |

Causality Behind the Properties:

-

Melting and Boiling Points: The moderate melting point indicates a crystalline solid structure at room temperature. The boiling point, provided under reduced pressure, suggests that the compound can be purified by vacuum distillation, although care must be taken to avoid decomposition at higher temperatures.

-

Solubility: The presence of the highly electronegative and hydrophobic trifluoromethoxy group significantly reduces solubility in polar solvents like water.[7] Conversely, it enhances solubility in various organic solvents, a property that is advantageous for its use in organic synthesis.[2][4]

-

pKa: The predicted low pKa value is a direct consequence of the strong electron-withdrawing effects of both the trifluoromethoxy group and the chlorine atom. These groups decrease the electron density on the nitrogen atom of the aniline, making it a much weaker base compared to unsubstituted aniline. This reduced basicity is a critical consideration in reaction planning, particularly in acid-base chemistry and nucleophilic substitution reactions.

Part 2: Analytical Characterization & Methodologies

Accurate characterization is essential for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectroscopic signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, amino, and trifluoromethoxy groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group would show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A strong singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. This is a powerful technique for confirming the presence and integrity of this crucial functional group.

-

IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is a self-validating system for assessing the purity of this compound, adapted from standard methodologies for related aniline compounds.

Objective: To quantify the purity of a sample and identify any potential volatile impurities.

Instrumentation & Reagents:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Capillary Column: AT-210 (or equivalent polar phase column), 30 m x 0.53 mm ID, 1.0 µm film thickness.

-

Carrier Gas: Helium, high purity.

-

Reagents: High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

-

Sample: this compound.

Methodology:

-

Standard Preparation: Accurately weigh approximately 25 mg of a reference standard of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL solution.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

GC Instrument Setup:

-

Set the carrier gas flow rate (e.g., Helium at 3.0 psi).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 260 °C.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp Rate 1: Increase to 150 °C at 10 °C/minute.

-

Ramp Rate 2: Increase to 240 °C at 20 °C/minute.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

-

Injection & Analysis:

-

Inject 1 µL of the prepared sample solution into the GC.

-

Record the chromatogram.

-

The retention time of the main peak in the sample chromatogram should match that of the reference standard.

-

-

Data Interpretation & Validation:

-

Calculate the purity by the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

-

The system is validated if the reference standard shows a single, sharp, and symmetrical peak at the expected retention time, confirming the suitability of the column and conditions for analysis.

-

Caption: Workflow for Purity Analysis by Gas Chromatography.

Part 3: Safety, Handling, and Reactivity

As a substituted aniline, this compound requires careful handling.

Safety Profile

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: When weighing the solid, use a spatula and perform the operation on a draft-shielded balance or within the fume hood to avoid generating airborne dust.

-

Spill Management: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: Dispose of all waste materials (contaminated gloves, absorbent pads, empty containers) in a designated hazardous waste container in accordance with local and federal regulations.

Caption: Safe Handling Protocol for Chemical Reagents.

Part 4: Applications in Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.

-

Agrochemicals: It serves as a key precursor in the synthesis of novel herbicides and pesticides.[2][3] The trifluoromethoxy and chloro groups can enhance the biological activity and environmental persistence of the final active ingredient.

-

Pharmaceutical Development: This aniline derivative is used in the production of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.[2][3] The -OCF3 group is known to improve metabolic stability and membrane permeability, which are critical pharmacokinetic properties for drug candidates.[1][10]

-

Materials Science: It is employed in the formulation of advanced polymers and specialty coatings.[2] Its incorporation can enhance thermal stability, chemical resistance, and durability of the final material.

-

Analytical and Environmental Chemistry: The compound can be used as a reagent in certain analytical methods or in the development of chemical sensors for detecting pollutants.[2][3]

References

-

4-Chloro-2-(trifluoromethyl)aniline, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [Link]

-

This compound manufacturers and suppliers in india. LookChem. [Link]

-

4-Chloro-2-(trifluoromethyl)aniline | CAS#:445-03-4. Chemsrc. [Link]

-

4-(Trifluoromethyl)aniline - Solubility of Things. Solubility of Things. [Link]

-

103360 - 4-Chloro-3-(trifluoromethyl)aniline - Safety Data Sheet. Scharlab. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

4-(Chlorodifluoromethoxy)aniline. PubChem. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound. goods.com. [Link]

-

This compound TCI Analytical reagent. AMI Scientific. [Link]

-

4-trifluoromethyl aniline. ChemBK. [Link]

-

4-chloro-2-(2,2,2-trifluoroethoxy)aniline. PubChemLite. [Link]

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

4-Chloroaniline. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FCKeditor - Resources Browser [midyear.aza.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. 175205-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound [oakwoodchemical.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-chloro-2-(trifluoromethoxy)aniline, a key fluorinated building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's structural and physicochemical properties, outlines detailed synthetic protocols, provides guidance on its analytical characterization, and explores its significant applications. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine distinguished by the presence of both a chlorine atom and a trifluoromethoxy group on the aniline core. These substitutions significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

The trifluoromethoxy (-OCF₃) group, in particular, is a bioisostere of other functionalities and is known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes.[2] Furthermore, this group is metabolically stable, a desirable characteristic in the development of new agrochemicals and pharmaceuticals.[2]

Molecular Identity and Weight:

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 175205-77-3 | [3] |

| Molecular Formula | C₇H₅ClF₃NO | [3] |

| Molecular Weight | 211.57 g/mol | [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)N | [3] |

| InChI Key | UCFTYLMKCJPWBX-UHFFFAOYSA-N | [3] |

Physicochemical Data:

| Property | Value | Source |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 33 °C | [3] |

| Boiling Point | 82 °C at 15 mmHg | [3] |

| Purity | ≥ 98% (GC) | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves a multi-step process. The following protocol is a representative example, illustrating a common synthetic route.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Selective Fluorination of Trichloromethoxybenzene

-

Objective: To replace two chlorine atoms with fluorine to yield chlorodifluoromethoxybenzene.

-

Procedure:

-

In a suitable reactor, trichloromethoxybenzene is treated with hydrogen fluoride.[5]

-

The reaction is typically carried out under controlled temperature and pressure.

-

-

Causality: Hydrogen fluoride is a common and effective reagent for selective fluorination in industrial processes. The reaction conditions are optimized to favor the di-fluorinated product.

Step 2: Nitration of Chlorodifluoromethoxybenzene

-

Objective: To introduce a nitro group onto the aromatic ring, primarily at the para position.

-

Procedure:

-

The chlorodifluoromethoxybenzene from the previous step is subjected to nitration using a mixture of nitric acid and sulfuric acid.[5]

-

The reaction is performed at a low temperature to control the regioselectivity and prevent side reactions.

-

-

Causality: The methoxy group is an ortho-, para-director. The use of a mixed acid system generates the nitronium ion (NO₂⁺), the electrophile for this aromatic substitution reaction. The para-product is generally favored due to steric hindrance at the ortho positions.

Step 3: Hydrogenation Reduction of 4-(Chlorodifluoromethoxy)nitrobenzene

-

Objective: To reduce the nitro group to an amine, yielding the final product.

-

Procedure:

-

The 4-(chlorodifluoromethoxy)nitrobenzene is dissolved in a suitable solvent, such as ethyl acetate.[5]

-

A catalyst, typically Raney Nickel, is added to the solution.[5]

-

The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent.

-

The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or recrystallization.

-

-

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and relatively low cost.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet, and the amine protons will appear as a broad singlet. The exact chemical shifts and coupling patterns can be used to confirm the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethoxy group, which will appear as a singlet.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹).

-

C-O stretching of the ether linkage.

-

C-F stretching vibrations of the trifluoromethoxy group (typically strong absorptions in the 1000-1300 cm⁻¹ region).

-

C-Cl stretching vibration (in the fingerprint region).

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 211.57. The isotopic pattern of the molecular ion peak will show the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of a variety of agrochemicals and pharmaceuticals due to the beneficial properties imparted by the trifluoromethoxy and chloro substituents.[3][6]

Agrochemicals:

This compound serves as a key intermediate in the production of certain herbicides and pesticides.[6] The presence of the trifluoromethoxy group can enhance the biological activity and metabolic stability of the final active ingredient.

Pharmaceuticals:

In drug discovery, this compound is utilized in the synthesis of compounds with potential therapeutic applications, including those with anti-inflammatory and analgesic properties.[6] The unique electronic and lipophilic properties of this aniline derivative allow for the fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, it is a precursor in the synthesis of certain kinase inhibitors investigated in cancer therapy.

Safety, Handling, and Disposal

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.

Hazard Identification:

Based on available safety data sheets, this compound is classified with the following GHS hazard statements:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Eye Protection: Safety goggles or a face shield.[8]

-

Body Protection: A lab coat or chemical-resistant apron.[8]

-

Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[9]

Caption: A workflow for the safe handling and disposal of this compound.

Storage and Disposal:

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Waste disposal should be carried out in accordance with all applicable local, state, and federal regulations.[10]

Conclusion

This compound is a strategically important fluorinated intermediate with a unique combination of functional groups that make it highly valuable in the fields of agrochemical and pharmaceutical research and development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the creation of novel and improved chemical entities.

References

-

Chem-Impex. This compound.

-

Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Synquest Labs. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet.

-

MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

-

Chem-Impex. This compound.

-

Fisher Scientific. 4-Chloro-3-(trifluoromethoxy)aniline Safety Data Sheet.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

Fluorochem. 2-Chloro-5-methyl-4-(trifluoromethyl)aniline Safety Data Sheet.

-

Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs.

-

Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline Safety Data Sheet.

-

PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline.

-

BenchChem. Synthesis routes of 4-Chloro-2-(trifluoromethyl)aniline.

-

Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline.

-

Santa Cruz Biotechnology. 4-Chloro-2-(trifluoromethyl)aniline.

-

Fisher Scientific. 4-Chloro-2-(trifluoromethyl)aniline Safety Data Sheet.

-

Fisher Scientific. 4-(Trifluoromethoxy)aniline Safety Data Sheet.

-

BrightHR. What PPE Should Be Worn for COSHH?.

-

Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.

-

Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

-

Journal of Visualized Experiments. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391).

-

ChemicalBook. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum.

-

Chem-Impex. This compound.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

-

Oakwood Chemical. This compound.

-

ChemicalBook. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1 H NMR.

-

ChemicalBook. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum.

-

ChemicalBook. 4-Chloroaniline(106-47-8) 13C NMR spectrum.

-

ChemicalBook. 4-Chloroaniline(106-47-8) MS spectrum.

-

ChemicalBook. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.

-

PubChem. 4-(Chlorodifluoromethoxy)aniline.

-

SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum.

-

Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline.

-

Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

PubChem. 4-(Trifluoromethoxy)aniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.

-

ChemicalBook. 4-(Trifluoromethoxy)aniline(461-82-5)IR1.

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.

-

ResearchGate. FTIR spectrum of the 4-chloroaniline single crystal.

Sources

- 1. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [oakwoodchemical.com]

- 5. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. brighthr.com [brighthr.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

commercial availability and suppliers of 4-Chloro-2-(trifluoromethoxy)aniline

<-3a--22_c-3a_--22_s-3a_--22_i-3a_-->## An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Executive Summary

This compound is a highly functionalized aromatic amine that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro group, an amine, and a trifluoromethoxy group—imparts specific steric and electronic properties that are highly advantageous in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides an in-depth overview of the compound's properties, commercial availability, quality control methodologies, and applications, designed to equip researchers and drug development professionals with the critical information needed for its effective procurement and utilization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its successful application in any research or development setting.

| Property | Value | Source(s) |

| CAS Number | 175205-77-3 | [1][2] |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump | [1][3] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 82 °C at 11-15 mmHg | [1] |

| Purity (Typical) | ≥95-98% (GC) | [1][2][3] |

| MDL Number | MFCD00153102 | [1][2] |

The trifluoromethoxy group significantly influences the molecule's electronic character, acting as a strong electron-withdrawing group. This, combined with the chloro-substituent, modulates the reactivity of the aniline amine group, a critical consideration for subsequent synthetic transformations.

Commercial Availability and Strategic Procurement

This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes typically involves sourcing from vendors who can provide high-purity material with comprehensive analytical data.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Chem-Impex | 22441 | ≥98% (GC) | Inquire |

| Oakwood Chemical | 004533 | 95% | 250mg, 1g |

| Tokyo Chemical Industry (TCI) | C3374 | >98.0% (GC) | 1g, 5g |

From a Field Perspective: When selecting a supplier, it is crucial to look beyond price. Key decision-making factors should include:

-

Purity Confirmation: Always request a lot-specific Certificate of Analysis (CoA) to verify purity by a primary analytical method like Gas Chromatography (GC) or HPLC.

-

Lead Times: Availability can fluctuate. For time-sensitive projects, confirming stock status ("In Stock USA" vs. "Inquire") is essential.[2]

-

Scalability: For drug development programs, a supplier's ability to scale from gram to kilogram quantities is a critical long-term consideration.

The following diagram illustrates a best-practice workflow for the procurement and incoming quality control of this critical reagent.

Caption: Procurement and QC Workflow for Key Reagents.

Synthesis and Manufacturing Considerations

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic approach involves a multi-step sequence starting from a simpler substituted benzene. A plausible, generalized pathway is the nitration of a chlorotrifluoromethoxybenzene precursor, followed by the reduction of the nitro group to the aniline.

Caption: Generalized Synthetic Pathway.

Causality in Synthesis: The choice of reducing agent in the final step is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is often preferred for its cleanliness, minimizing inorganic byproducts that can be difficult to remove.[4] The regioselectivity of the initial nitration step is directed by the existing chloro and trifluoromethoxy groups. Any deviation in this step could lead to the formation of positional isomers, which are often the most challenging impurities to separate from the final product.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate. Its primary utility is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1]

-

Pharmaceutical Development: The compound serves as a crucial starting material for molecules with potential anti-inflammatory and analgesic properties.[1] The trifluoromethoxy group is particularly effective at blocking metabolic attack at the ortho-position, a common strategy in drug design to improve pharmacokinetic profiles. The aniline group provides a convenient handle for building out the rest of the molecule, often through amide bond formation or palladium-catalyzed cross-coupling reactions. The chlorine atom offers another site for modification or can be essential for binding to a biological target.[5]

-

Agrochemicals: It is used as an intermediate in the synthesis of advanced herbicides and pesticides.[1] The trifluoromethoxy group can enhance the efficacy and environmental stability of the final product.

-

Materials Science: The compound's unique electronic properties and stability make it a candidate for incorporation into specialty polymers and coatings, where enhanced thermal and chemical resistance are required.[1]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is a non-negotiable step before its use in any synthesis. A multi-technique approach is recommended for a comprehensive assessment.

Recommended QC Protocol:

-

Gas Chromatography (GC): This is the primary method for assessing purity and is often cited by suppliers.[1][3] It is highly effective for separating volatile organic compounds and quantifying the main component relative to any residual solvents or volatile impurities. A typical GC method for related compounds uses a capillary column with a flame ionization detector (FID).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR should show a characteristic pattern for the aromatic protons, and the fluorine NMR (¹⁹F NMR) will confirm the presence and environment of the -OCF₃ group.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight of the main peak, providing an unambiguous identity check.

Exemplary GC Purity Analysis Workflow

A self-validating protocol for purity assessment ensures that the results are reliable and reproducible.

-

System Suitability: Before sample analysis, inject a known standard to verify system performance (e.g., resolution, tailing factor, and reproducibility).

-

Sample Preparation: Accurately prepare a solution of the test material in a suitable solvent (e.g., 50 mg/mL in dichloromethane or ethyl acetate).[6]

-

Injection and Analysis: Inject the sample onto the GC system. A typical temperature program might start at 50°C and ramp up to 230°C to ensure the elution of all potential impurities.[6]

-

Data Processing: Integrate all peaks in the chromatogram.

-

Purity Calculation: Calculate the purity as the area of the main peak divided by the total area of all peaks (Area % method). This assumes all components have a similar response factor with an FID, which is a reasonable starting point for purity screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7][8] Always consult the latest Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at room temperature.[1]

-

First Aid:

By adhering to these guidelines, researchers can safely and effectively leverage the unique chemical properties of this compound to advance their projects in drug discovery and beyond.

References

-

This compound. Oakwood Chemical. [Link]

-

103360 - 4-Chloro-3-(trifluoromethyl)aniline - Safety Data Sheet. Biosolve. [Link]

-

Synthesis of 4-chloro-2-fluoroaniline. PrepChem.com. [Link]

- Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

4-chloro-2-(2,2,2-trifluoroethoxy)aniline. PubChemLite. [Link]

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-2-(trifluoromethoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 4-Chloro-2-(trifluoromethoxy)aniline (CAS No. 175205-77-3). As a specialized aniline derivative used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials, understanding its specific hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond standard Safety Data Sheet (SDS) summaries to explain the causality behind safety protocols, empowering researchers to build a robust and self-validating culture of safety.

Core Hazard Profile and Physicochemical Characteristics

This compound is a substituted aniline, a class of compounds that requires careful handling due to potential toxicity. The introduction of a trifluoromethoxy group and a chlorine atom to the aniline ring modifies its reactivity, solubility, and biological activity, which in turn dictates its specific safety requirements.[1][2]

A foundational understanding begins with its physical and chemical properties, which directly influence exposure risk. For instance, its solid form at room temperature can pose an inhalation risk if handled as a fine powder.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 175205-77-3 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | White to light yellow powder or lump | [1][3] |

| Melting Point | 33 °C | [1][2] |

| Boiling Point | 82 °C at 11-15 mmHg | [1][2] |

| Purity | ≥ 95-98% (GC) | [1][3] |

GHS Classification and Toxicological Rationale

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding the specific classifications for this compound is the first step in implementing appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source |

| Serious Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning | [4] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | Warning | [4] |

Expert Insight:

-

Eye Irritation (H319): The chemical structure can interact with the mucous membranes of the eye, leading to irritation. This is a common hazard for many organic chemicals and necessitates stringent eye protection.

-

Skin Sensitization (H317): This is a critical hazard. Initial contact may not cause a severe reaction, but repeated exposure can lead to the development of an allergic response (allergic contact dermatitis). This immunological reaction underscores the importance of preventing all skin contact, as sensitization is irreversible. Aniline derivatives, in general, are known for their potential to be absorbed through the skin and cause systemic effects or sensitization.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety, ensuring that reliance on human behavior (the least reliable control) is minimized.

Caption: A stepwise workflow for managing a chemical spill.

Protocol:

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel. [5]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood. [5]4. Contain: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation. [6]For liquid spills (if melted), absorb with an inert material like sand or vermiculite. [5][7]5. Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. [7]Do not discharge to sewer systems. [8]6. Decontaminate: Clean the spill area according to your institution's procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure. Always seek medical attention after any exposure. [6] Table 4: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [7][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][6] |

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste. [9]* Method: This material and its container must be disposed of as hazardous waste. [7]The preferred method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing to prevent environmental release. [8][10]* Packaging: Ensure waste containers are properly sealed, labeled, and stored in a designated secondary containment area while awaiting pickup by a licensed waste disposal contractor. [11]

Conclusion

This compound is a valuable research chemical whose safe use is contingent upon a thorough understanding of its hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to established administrative protocols, and correctly using personal protective equipment, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. A proactive, knowledge-based approach to safety is the cornerstone of innovative and responsible science.

References

-

Synquest Labs. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet.

-

Fisher Scientific. (2024). 4-Chloro-2-(trifluoromethyl)aniline Safety Data Sheet.

-

ECHEMI. 4-(Trifluoromethoxy)aniline SDS, 461-82-5 Safety Data Sheets.

-

Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97.

-

Chem-Impex. This compound.

-

Acros Organics. (2008). 4-(Trifluoromethoxy)aniline Safety Data Sheet.

-

Merck Millipore. Safety Data Sheet for 4-(Trifluoromethoxy)aniline.

-

Sigma-Aldrich. (2024). Safety Data Sheet for 4-chloroaniline.

-

Thermo Fisher Scientific. (2008). Safety Data Sheet for 4-(Trifluoromethoxy)aniline.

-

Chem-Impex. 4-Chloro-2-(trifluorométhoxy)aniline.

-

Fluorochem. (2024). 2-Chloro-5-methyl-4-(trifluoromethyl)aniline Safety Data Sheet.

-

A2B Chem. (2024). 103360 - 4-Chloro-3-(trifluoromethyl)aniline - Safety Data Sheet.

-

ChemicalBook. (2025). 4-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)ANILINE - Safety Data Sheet.

-

Gujarat Fluorochemicals Limited. (2018). Safety Data Sheet for 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

Tokyo Chemical Industry Co., Ltd. This compound.

-

Oakwood Chemical. This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 175205-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [oakwoodchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. gfl.co.in [gfl.co.in]

spectroscopic data (NMR, IR, MS) of 4-Chloro-2-(trifluoromethoxy)aniline

An In-depth Spectroscopic Guide to 4-Chloro-2-(trifluoromethoxy)aniline

Introduction: The Molecular Blueprint of a Key Synthetic Intermediate

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethoxy-substituted anilines are invaluable building blocks. This compound (CAS No: 175205-77-3) is a prime example, serving as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—a chloro group, an amine, and a trifluoromethoxy group on an aromatic ring—imparts specific electronic and steric properties that are sought after in medicinal chemistry and agrochemical development.

The unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. A mere confirmation of its molecular weight is insufficient; a detailed structural elucidation is required to guarantee isomeric purity and correct functional group placement. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data itself, but the underlying principles that dictate the spectral outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.

-

Acquisition : Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse programs are typically sufficient for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F NMR.

Caption: A generalized workflow for NMR spectral acquisition.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, we anticipate signals from the aromatic protons and the amine protons.

-

Causality of Aromatic Signals : The three aromatic protons reside in unique chemical environments due to the influence of the three different substituents.

-

The -NH₂ group is a strong electron-donating group, causing a significant upfield shift (to lower ppm) for the protons ortho and para to it.

-

The -OCF₃ group is strongly electron-withdrawing due to the electronegativity of fluorine and oxygen, causing a downfield shift (to higher ppm) for adjacent protons.

-

The -Cl atom is also electron-withdrawing but to a lesser extent than -OCF₃.

-

-

Interpretation :

-

H-6 : This proton is ortho to the activating -NH₂ group and meta to the deactivating -Cl group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, split by the neighboring H-5.

-

H-5 : This proton is meta to both the -NH₂ and -OCF₃ groups and ortho to the -Cl group. It will appear as a doublet of doublets, split by both H-3 and H-6.

-

H-3 : This proton is ortho to the deactivating -OCF₃ group and meta to the -NH₂ group. It is expected to be the most downfield aromatic proton and will appear as a doublet, split by H-5.

-

-

Amine (-NH₂) Protons : The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH ₂ |

| ~ 6.7 - 6.9 | Doublet | 1H | H-6 |

| ~ 7.0 - 7.2 | Doublet of Doublets | 1H | H-5 |

| ~ 7.2 - 7.4 | Doublet | 1H | H-3 |

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

-

Causality of Carbon Signals :

-

Substituent Effects : The chemical shifts of the aromatic carbons are dictated by the electronic effects of the attached groups. The carbon attached to the electron-donating -NH₂ group (C-1) will be shifted upfield relative to an unsubstituted benzene, while carbons attached to the electron-withdrawing -Cl (C-4) and -OCF₃ (C-2) groups will be shifted downfield.

-

C-F Coupling : The most distinctive feature is the signal for the trifluoromethoxy carbon (-C F₃). Due to spin-spin coupling with the three attached fluorine atoms (a spin I=1/2 nucleus), this carbon signal is split into a quartet (¹JCF coupling). The aromatic carbon attached to the -OCF₃ group (C-2) may also show smaller, long-range coupling to the fluorine atoms (²JCOCF).

-

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity (due to C-F coupling) |

| ~ 115 - 125 | C-3, C-5, C-6 | Singlet |

| ~ 120.4 (q, ¹JCF ≈ 257 Hz) | -OC F₃ | Quartet |

| ~ 125 - 135 | C-4 (C-Cl) | Singlet |

| ~ 135 - 145 | C-2 (C-OCF₃) | Quartet (small) |

| ~ 140 - 150 | C-1 (C-NH₂) | Singlet |

¹⁹F NMR: A Unique Probe

For fluorinated compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[2][3]

-

Interpretation : The three fluorine atoms of the trifluoromethoxy group are chemically equivalent. In a proton-decoupled spectrum, they will give rise to a single, sharp signal. The chemical shift of trifluoromethyl groups is highly sensitive to the electronic environment of the molecule.[2][4]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -65 | Singlet | -OF ₃ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation : The sample, which is a liquid at room temperature, can be analyzed neat. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Background Scan : A background spectrum of the empty spectrometer is recorded to subtract atmospheric contributions (e.g., CO₂, H₂O).

-

Sample Scan : The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Caption: Standard procedure for acquiring an FT-IR spectrum.

Interpretation of Key Absorption Bands

The IR spectrum of this compound will display several characteristic absorption bands that confirm its structure.

-

N-H Stretching : Primary amines show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[5]

-

C-H Aromatic Stretching : A group of weaker bands typically appears just above 3000 cm⁻¹.

-

C=C Aromatic Stretching : Medium to weak absorptions in the 1600-1475 cm⁻¹ region are characteristic of the benzene ring.[6]

-

C-O-C and C-F Stretching : The trifluoromethoxy group gives rise to very strong and characteristic absorptions. The C-O (aryl ether) stretch appears in the 1300-1200 cm⁻¹ region. The C-F stretching vibrations are found in the 1200-1000 cm⁻¹ range and are typically among the strongest peaks in the spectrum.[7]

-

C-Cl Stretching : The absorption for the C-Cl bond is found in the fingerprint region, typically between 850-550 cm⁻¹.[8]

Table 4: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3350 | Medium | N-H Stretch (Asymmetric & Symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1620 - 1580 | Medium | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | Aryl-O Stretch |

| 1200 - 1000 | Very Strong | C-F Stretch |

| 850 - 800 | Medium-Strong | C-Cl Stretch / C-H Out-of-plane bend |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ion is energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.

-

Analysis : The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺•) : The molecular weight of C₇H₅ClF₃NO is 211.57 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two peaks:

-

M⁺• peak at m/z 211 (corresponding to the molecule with ³⁵Cl).

-

M+2 peak at m/z 213 (corresponding to the molecule with ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

-

Key Fragmentation Pathways : The fragmentation pattern provides a fingerprint of the molecule's structure. Energetically favorable cleavages lead to the most abundant fragment ions.[9] For halogenated aromatic compounds, common fragmentation involves the loss of the halogen or side chains.[10][11][12]

Caption: Plausible major fragmentation pathways for this compound.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 211, 213 | [C₇H₅ClF₃NO]⁺• | Molecular ion (M⁺•), showing 3:1 isotopic pattern |

| 176 | [C₇H₅F₃NO]⁺ | Loss of a chlorine radical (•Cl) |

| 142, 144 | [C₇H₅ClNO]⁺ | Loss of a trifluoromethyl radical (•CF₃) |

| 126, 128 | [C₇H₅ClN]⁺ | Loss of a trifluoromethoxy radical (•OCF₃) |

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a clear demonstration of the power of a synergistic spectroscopic approach.

-

NMR (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the trifluoromethoxy group through characteristic C-F coupling.

-

IR Spectroscopy confirms the presence of all key functional groups—the primary amine, the aromatic ring, the aryl ether linkage, and the C-F and C-Cl bonds—through their characteristic vibrational frequencies.

-

Mass Spectrometry establishes the correct molecular weight and confirms the presence of one chlorine atom through its distinct 3:1 isotopic pattern. The fragmentation data further supports the proposed structure.

Together, these techniques provide a self-validating system of evidence, leaving no ambiguity as to the identity and purity of the compound. This rigorous characterization is the foundation upon which reliable and reproducible scientific research is built, ensuring that professionals in drug development and materials science can proceed with confidence in their synthetic endeavors.

References

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(3), 167-175. [Link]

-

International Atomic Energy Agency (IAEA). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS Repository. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

Arguello, G. A., & Willner, H. (2001). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. The Journal of Physical Chemistry A, 105(14), 3465–3472. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

PubMed Central (PMC). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

ResearchGate. IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Supporting Information. General Information. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

PubChem. 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

ResearchGate. chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

-

PubChem. 4-(Trifluoromethyl)aniline. [Link]

-

ACS Publications. Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

-

SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - [13C NMR] - Spectrum. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChemLite. 4-chloro-2-(2,2,2-trifluoroethoxy)aniline. [Link]

-

University of the West Indies, Mona. The IR Spectrum of 4-chloroaniline. [Link]

-

PubChem. 4-(Chlorodifluoromethoxy)aniline. [Link]

-

Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline. [Link]

-

Journal of the American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]

-

Socratic. Substituted aniline: Significance and symbolism. [Link]

-

University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

SpectraBase. 5-Chloro-2-(trifluoromethoxy)aniline, N-methyl- - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum. [Link]

-

Beilstein Journals. Supporting Information. [Link]

-

SIELC Technologies. 4-Chloro-2-(trifluoromethyl)aniline. [Link]

-

Wikipedia. Picric acid. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]